molecular formula C12H13NO B8565260 5-cyclopropyl-3,4-dihydroquinolin-2(1H)-one

5-cyclopropyl-3,4-dihydroquinolin-2(1H)-one

Cat. No. B8565260
M. Wt: 187.24 g/mol
InChI Key: LURHWPLTAZZNFW-UHFFFAOYSA-N
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Patent
US09073929B2

Procedure details

To a stirred solution of 5-cyclopropyl-3,4-dihydroquinolin-2(1H)-one (147-5; 0.5 g, 0.00267 mol) in N,N-dimethylformamide (10 mL) was added N-bromosuccinimide (0.47 g, 0.0026 mol) portion wise at 0° C. Reaction mixture was allowed to stir at room temperature for 4 h. The reaction mixture was concentrated and diluted with ice cold water (100 mL) with constant stirring, the solid residue obtained was filtered and dried to obtain the title compound. MS (M+1): 266.1.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.47 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]2[CH:13]=[CH:12][CH:11]=[C:10]3[C:5]=2[CH2:6][CH2:7][C:8](=[O:14])[NH:9]3)[CH2:3][CH2:2]1.[Br:15]N1C(=O)CCC1=O>CN(C)C=O>[Br:15][C:13]1[C:4]([CH:1]2[CH2:3][CH2:2]2)=[C:5]2[C:10](=[CH:11][CH:12]=1)[NH:9][C:8](=[O:14])[CH2:7][CH2:6]2

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
C1(CC1)C1=C2CCC(NC2=CC=C1)=O
Name
Quantity
0.47 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
diluted with ice cold water (100 mL) with constant stirring
CUSTOM
Type
CUSTOM
Details
the solid residue obtained
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC=1C(=C2CCC(NC2=CC1)=O)C1CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.